DISODIUM ACETYL GLUCOSAMINE PHOSPHATE

Description

Properties

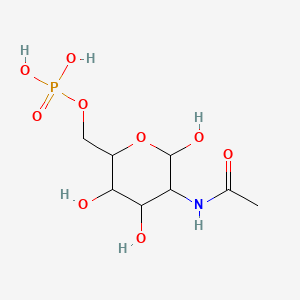

Molecular Formula |

C8H16NO9P |

|---|---|

Molecular Weight |

301.19 g/mol |

IUPAC Name |

(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methyl dihydrogen phosphate |

InChI |

InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16) |

InChI Key |

BRGMHAYQAZFZDJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Disodium Acetyl Glucosamine Phosphate as a Hyaluronic Acid Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium Acetyl Glucosamine (B1671600) Phosphate (DA-G-P), a phosphorylated derivative of N-acetylglucosamine (NAG), is a bioavailable precursor for the synthesis of hyaluronic acid (HA). By supplying a key substrate in the HA biosynthesis pathway, DA-G-P offers a targeted approach to stimulating cellular production of this vital glycosaminoglycan. This technical guide provides an in-depth review of the mechanism of action of DA-G-P, supported by quantitative data from in-vitro studies, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant biochemical pathways. The information presented is intended to support research and development efforts in dermatology, aesthetic medicine, and other fields where modulation of HA synthesis is of therapeutic interest.

Introduction

Hyaluronic acid (HA), or hyaluronan, is a linear polysaccharide composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[1] It is a major component of the extracellular matrix in connective, epithelial, and neural tissues, where it plays a crucial role in hydration, lubrication, and cellular signaling.[1][2] The biological functions of HA are closely linked to its molecular weight, which can range from a few kilodaltons to several megadaltons.[1]

The biosynthesis of HA is catalyzed by a family of integral membrane enzymes known as hyaluronan synthases (HAS1, HAS2, and HAS3).[2] These enzymes polymerize the two precursor molecules, UDP-glucuronic acid and UDP-N-acetylglucosamine, into the growing HA chain.[3] The availability of these precursors is a rate-limiting step in HA synthesis.

Disodium Acetyl Glucosamine Phosphate (DA-G-P), chemically known as N-acetyl-glucosamine-6-phosphate (NAG6P), is a stabilized and bioavailable form of a direct precursor for the UDP-N-acetylglucosamine synthesis pathway.[4] By providing an immediate substrate, DA-G-P is purported to bypass earlier, energy-intensive steps in the hexosamine biosynthesis pathway, thereby efficiently increasing the intracellular pool of precursors available for HA synthesis.[5] This guide will explore the technical details of this mechanism and the evidence supporting its efficacy.

Mechanism of Action: The Hyaluronic Acid Biosynthesis Pathway

Hyaluronic acid synthesis begins with glucose and proceeds through the hexosamine biosynthesis pathway (HBP) to generate the necessary UDP-sugar precursors. DA-G-P acts as a direct precursor, feeding into this pathway at a critical juncture.

The key steps are as follows:

-

Glucose to Fructose-6-Phosphate (B1210287): The pathway begins with glucose, which is converted to glucose-6-phosphate and then to fructose-6-phosphate through glycolysis.[6]

-

Formation of Glucosamine-6-Phosphate: Fructose-6-phosphate is converted to glucosamine-6-phosphate. This is a key regulatory step.

-

Formation of N-Acetylglucosamine-6-Phosphate: Glucosamine-6-phosphate is then acetylated to form N-acetylglucosamine-6-phosphate (NAG6P). This is the chemical identity of DA-G-P. By supplying DA-G-P exogenously, the preceding steps of the pathway can be bypassed.[7][8]

-

Formation of UDP-N-acetylglucosamine (UDP-GlcNAc): NAG6P is converted to N-acetylglucosamine-1-phosphate, which then reacts with UTP to form UDP-GlcNAc, one of the two direct substrates for the HAS enzymes.[6]

-

Formation of UDP-Glucuronic Acid (UDP-GlcUA): In a parallel branch of the pathway, glucose-6-phosphate is converted to UDP-glucose, which is then oxidized to form UDP-GlcUA, the second substrate for HAS enzymes.[6]

-

Polymerization: The hyaluronan synthase (HAS) enzymes, located at the plasma membrane, alternately add UDP-GlcNAc and UDP-GlcUA to the growing polysaccharide chain, which is extruded into the extracellular space.[2]

Below is a diagram illustrating how this compound integrates into the HA biosynthesis pathway.

// Nodes for the pathway Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN6P [label="Glucosamine-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; DAGP [label="Disodium Acetyl\nGlucosamine Phosphate\n(DA-G-P)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; NAG6P [label="N-Acetylglucosamine-6-P", fillcolor="#FBBC05", fontcolor="#202124"]; NAG1P [label="N-Acetylglucosamine-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; UDPGlcNAc [label="UDP-GlcNAc", fillcolor="#34A853", fontcolor="#FFFFFF"];

G1P [label="Glucose-1-P", fillcolor="#F1F3F4", fontcolor="#202124"]; UDPGlc [label="UDP-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; UDPGlcUA [label="UDP-GlcUA", fillcolor="#34A853", fontcolor="#FFFFFF"];

HAS [label="Hyaluronan\nSynthase (HAS)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; HA [label="Hyaluronic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges Glucose -> G6P [color="#5F6368"]; G6P -> F6P [color="#5F6368"]; F6P -> GlcN6P [color="#5F6368"]; GlcN6P -> NAG6P [label="Acetylation", fontsize=9, fontcolor="#5F6368", color="#5F6368"]; DAGP -> NAG6P [label="Exogenous\nSupply", fontsize=9, fontcolor="#4285F4", color="#4285F4", style=dashed, arrowhead=open]; NAG6P -> NAG1P [color="#5F6368"]; NAG1P -> UDPGlcNAc [label="+ UTP", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

G6P -> G1P [color="#5F6368"]; G1P -> UDPGlc [label="+ UTP", fontsize=9, fontcolor="#5F6368", color="#5F6368"]; UDPGlc -> UDPGlcUA [color="#5F6368"];

{rank=same; UDPGlcNAc; UDPGlcUA;} UDPGlcNAc -> invis1 [arrowhead=none, color="#5F6368"]; UDPGlcUA -> invis2 [arrowhead=none, color="#5F6368"]; invis1 -> HAS [dir=back, color="#5F6368"]; invis2 -> HAS [dir=back, color="#5F6368"]; HAS -> HA [color="#5F6368"]; }

Integration of DA-G-P into the Hyaluronic Acid Biosynthesis Pathway.Quantitative Data from In-Vitro Studies

Quantitative analysis of the effect of DA-G-P on HA synthesis has been reported by its manufacturer, Givaudan, under the trade name NovHyal™. The key findings from their in-vitro and ex-vivo tests are summarized below. It is important to note that while these results are promising, the detailed experimental protocols are not publicly available in peer-reviewed literature.

| Parameter Measured | Result | Time Frame | Study Type | Source |

| Hyaluronic Acid Synthesis | +282% | 48 hours | In-Vitro | [4] |

| Glycosaminoglycan (GAG) Production | +84% | 10 days | Ex-Vivo | [4] |

These results suggest a potent and rapid effect of DA-G-P on the synthesis of HA and other glycosaminoglycans. The significant increase observed within 48 hours is consistent with the proposed mechanism of bypassing several upstream steps in the biosynthesis pathway.

Experimental Protocols

To aid researchers in the evaluation of DA-G-P or similar HA precursors, this section provides detailed, representative methodologies for key experiments. These protocols are based on established standards for culturing human dermal fibroblasts and quantifying HA production.

Protocol for In-Vitro Treatment and Sample Collection

This protocol describes the culture of human dermal fibroblasts (HDFs) and treatment with a test compound to assess its effect on HA synthesis.

// Nodes seeding [label="1. Cell Seeding\n(e.g., HDFs at 5x10^4 cells/well)"]; attachment [label="2. Incubation for Attachment\n(24 hours)"]; treatment [label="3. Treatment Application\n(DA-G-P vs. Control in serum-free media)"]; incubation [label="4. Treatment Incubation\n(e.g., 48 hours)"]; collection [label="5. Supernatant Collection\n(Centrifuge to remove debris)"]; quantification [label="6. HA Quantification\n(ELISA)"];

// Edges seeding -> attachment [color="#5F6368"]; attachment -> treatment [color="#5F6368"]; treatment -> incubation [color="#5F6368"]; incubation -> collection [color="#5F6368"]; collection -> quantification [color="#5F6368"]; }

General Experimental Workflow for In-Vitro HA Synthesis Assay.Materials:

-

Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (FGM), complete and serum-free

-

This compound (DA-G-P) solution

-

Phosphate-Buffered Saline (PBS)

-

24-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed HDFs into 24-well plates at a density of approximately 5 x 10⁴ cells per well in 1 mL of complete FGM.

-

Attachment: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Serum Starvation (Optional but Recommended): To reduce the influence of growth factors in serum, gently aspirate the medium and replace it with serum-free FGM. Incubate for another 24 hours.

-

Treatment: Prepare solutions of DA-G-P at various concentrations in serum-free FGM. Aspirate the medium from the cells and add the treatment solutions. Include a vehicle control group (medium without DA-G-P).

-

Incubation: Incubate the treated cells for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Clarification: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cells and debris.

-

Storage: The clarified supernatant containing the secreted HA can be assayed immediately or stored at -80°C for future analysis.

Protocol for Hyaluronic Acid Quantification via ELISA

This protocol outlines the use of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify HA in the collected cell culture supernatants. Commercial kits are widely available and should be used according to the manufacturer's specific instructions.

Principle: A competitive ELISA for HA typically involves a plate pre-coated with hyaluronic acid binding protein (HABP). The samples (containing an unknown amount of HA) are mixed with a fixed amount of biotinylated HA and added to the wells. The sample HA and the biotinylated HA compete for binding to the coated HABP. The amount of bound biotinylated HA is inversely proportional to the amount of HA in the sample. This is then detected using a streptavidin-enzyme conjugate and a colorimetric substrate.

Materials:

-

Hyaluronic Acid ELISA Kit (e.g., from R&D Systems or Abcam)

-

Clarified cell culture supernatants

-

Microplate reader with a 450 nm filter

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This includes creating a standard curve using the provided HA standards.

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the microplate.

-

Add the detection reagents (e.g., biotinylated HA, enzyme conjugate) as per the kit instructions.

-

Incubate the plate for the specified time and temperature to allow for the competitive binding reaction.

-

-

Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.

-

Stopping the Reaction: Add the stop solution to terminate the reaction.

-

Absorbance Measurement: Read the optical density of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the HA concentration in each sample by interpolating from the standard curve (plotting absorbance vs. concentration). The results are typically expressed in ng/mL or µg/mL.

Discussion and Future Directions

The available data strongly suggest that this compound is an effective precursor for hyaluronic acid synthesis in vitro. Its mechanism of action, which involves directly entering the hexosamine biosynthesis pathway as N-acetylglucosamine-6-phosphate, provides a sound biochemical basis for its observed effects. This makes it a compelling molecule for applications aimed at increasing the skin's natural HA content, thereby improving hydration, elasticity, and the appearance of fine lines.

However, several areas warrant further investigation by the scientific community:

-

Independent Verification: Peer-reviewed studies are needed to independently verify the quantitative effects of DA-G-P on HA synthesis in various cell types (e.g., human dermal fibroblasts, keratinocytes).

-

Effect on HAS Gene Expression: While providing a substrate is the primary mechanism, it would be valuable to determine if DA-G-P also modulates the expression of the HAS enzymes (particularly HAS2, which is predominant in fibroblasts). Studies on N-acetylglucosamine have shown it promotes HA production without affecting HAS mRNA expression, suggesting the effect is primarily substrate-driven.

-

In-Vivo Efficacy: Rigorous, controlled clinical trials are necessary to translate the in-vitro findings into demonstrable in-vivo benefits for skin health and other therapeutic areas.

-

Transport Mechanisms: Further research into the specific mechanisms of DA-G-P transport into target cells would provide a more complete understanding of its bioavailability and efficacy.

Conclusion

This compound is a scientifically compelling ingredient that functions as a direct and potent precursor for hyaluronic acid biosynthesis. By efficiently supplying N-acetylglucosamine-6-phosphate to the cell, it stimulates the production of HA, a key molecule for tissue hydration and function. The quantitative data, though primarily from manufacturer studies, indicates a significant and rapid increase in HA synthesis. The provided experimental protocols offer a framework for researchers to further investigate and validate the efficacy of this molecule. As research continues, DA-G-P holds considerable promise for applications in dermatological and therapeutic product development.

References

- 1. Exogenous N-acetylglucosamine increases hyaluronan production in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ELISA-like Assay for Hyaluronic Acid [manufacturingchemist.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorylation of lysosomal enzymes in fibroblasts. Marked deficiency of N-acetylglucosamine-1-phosphotransferase in fibroblasts of patients with mucolipidosis III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cellular location of N-acetyltransfer activities toward glucosamine and glucosamine-6-phosphate in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetylglucosamine-6-phosphate deacetylase - Wikipedia [en.wikipedia.org]

- 8. Givaudan and Berkeley unveil transformative new research on redefining efficiency in alternative protein | Givaudan [givaudan.com]

The Role of Disodium Acetyl Glucosamine Phosphate in Glycosaminoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosaminoglycans (GAGs) are essential components of the extracellular matrix (ECM), playing a pivotal role in skin hydration, elasticity, and overall health. With advancing age, the natural synthesis of GAGs, particularly hyaluronic acid (HA), diminishes, leading to visible signs of aging. Disodium Acetyl Glucosamine Phosphate (B84403) (DAGP), a phosphorylated derivative of N-acetylglucosamine (NAG), has emerged as a key ingredient in cosmetic science, purported to boost the endogenous synthesis of GAGs. This technical guide provides an in-depth analysis of the role of DAGP in GAG synthesis, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying biochemical pathways.

Introduction

The structural integrity and youthful appearance of the skin are intrinsically linked to the composition and organization of its extracellular matrix. Glycosaminoglycans, long unbranched polysaccharides, are fundamental to the ECM's function. Hyaluronic acid, a non-sulfated GAG, is particularly noteworthy for its remarkable capacity to retain water, thereby maintaining skin turgor and volume.

Disodium Acetyl Glucosamine Phosphate (N-acetyl-glucosamine-6-phosphate) is a bio-engineered precursor to hyaluronic acid.[1][2] Its phosphorylated form is believed to provide skin cells with a readily available source of both a key building block (N-acetylglucosamine) and energy (from the phosphate group) required for the demanding process of GAG synthesis.[2] This guide will explore the mechanisms by which DAGP is proposed to stimulate GAG production, with a focus on hyaluronic acid.

Mechanism of Action

This compound is understood to influence glycosaminoglycan synthesis through two primary mechanisms:

-

Provision of a Precursor: As a derivative of N-acetylglucosamine, DAGP directly supplies one of the two essential monosaccharide units required for the polymerization of hyaluronic acid (the other being D-glucuronic acid).[3] The cellular synthesis of GAGs can be limited by the availability of these precursors.[4] By providing an exogenous source of a key building block, DAGP is thought to bypass potential rate-limiting steps in the de novo synthesis pathway.

-

Energy Supply: The phosphorylation of N-acetylglucosamine to N-acetylglucosamine-6-phosphate is a critical step in the salvage pathway for UDP-N-acetylglucosamine (UDP-GlcNAc) synthesis, a crucial activated sugar donor for GAG chains. This phosphorylation step consumes ATP. By providing the already phosphorylated form, DAGP may offer an energetic advantage to the cell, conserving ATP for other cellular processes, including the energy-intensive polymerization of GAGs.[2]

Quantitative Data on GAG Synthesis

The efficacy of this compound and its non-phosphorylated counterpart, N-acetylglucosamine, in stimulating GAG synthesis has been evaluated in various in-vitro and ex-vivo studies. The following tables summarize the key quantitative findings.

| Product/Compound | Cell Type | Assay | Results | Source |

| NovHyal® (contains this compound) | Not specified (in-vitro/ex-vivo) | GAG Production Assay | 84% increase in GAG production in the upper and middle layers of the skin in 10 days | [1] |

| NovHyal® (contains this compound) | Not specified (in-vitro/ex-vivo) | Hyaluronic Acid Synthesis Assay | 282% increase in hyaluronic acid synthesis in 2 days | [1] |

| TIGHTENYL™ (contains N-acetyl-d-glucosamine-6-phosphate) | Human Dermal Fibroblasts (41- and 62-year-old donors) | Blyscan™ sGAG assay | Significant increase in de novo synthesis of sulfated GAGs | [5][6] |

| TIGHTENYL™ (contains N-acetyl-d-glucosamine-6-phosphate) | Human Skin Explants | Immunohistochemistry | +13.8% significant increase in heparan sulfate (B86663) expression | [6] |

| TIGHTENYL™ (contains N-acetyl-d-glucosamine-6-phosphate) | Human Skin Explants | Immunohistochemistry | +14% non-significant increase in chondroitin (B13769445) sulfate expression | [6] |

| Compound | Cell Type | Concentration | Effect on Hyaluronic Acid Production | Source |

| N-acetylglucosamine (NAG) | Human Keratinocytes | Dose-dependent | Increased production | [7][8] |

| N-acetylglucosamine (NAG) with Retinoic Acid (RA) or Retinol | Human Keratinocytes | Not specified | Synergistic increase in production | [7][8] |

Signaling Pathways and Biosynthesis

The synthesis of glycosaminoglycans is a complex enzymatic process that begins in the cytoplasm and is completed in the Golgi apparatus, with the exception of hyaluronic acid which is synthesized at the plasma membrane.

Hyaluronic Acid Biosynthesis Pathway

This compound directly feeds into the hyaluronic acid biosynthesis pathway by providing a precursor, N-acetylglucosamine-6-phosphate. This bypasses the initial steps of converting glucose to this intermediate.

Experimental Workflow for Assessing GAG Synthesis

A typical workflow to assess the impact of a compound like this compound on GAG synthesis in vitro involves cell culture, treatment, and subsequent quantification of GAGs.

Experimental Protocols

Quantification of Sulfated Glycosaminoglycans (sGAGs) using Blyscan™ Assay

This protocol is adapted from methodologies used to assess sGAG synthesis in dermal fibroblasts.[5][6]

-

Cell Culture and Treatment:

-

Culture normal human dermal fibroblasts in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells in 6-well plates and allow them to reach 80-90% confluency.

-

Starve cells in serum-free media for 24 hours.

-

Treat cells with varying concentrations of this compound or vehicle control in fresh serum-free media for 48 hours.

-

-

Sample Preparation:

-

Collect the culture medium and centrifuge to remove cellular debris.

-

Wash the cell layer with PBS and lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Determine the total protein concentration of the cell lysate using a BCA or Bradford assay for normalization.

-

-

Blyscan™ Assay:

-

Follow the manufacturer's instructions for the Blyscan™ Sulfated Glycosaminoglycan Assay.

-

Briefly, add the Blyscan dye reagent to an aliquot of the culture medium or cell lysate.

-

Incubate for 30 minutes to allow the dye to bind to the sGAGs.

-

Centrifuge to pellet the sGAG-dye complex.

-

Discard the supernatant and add the dissociation reagent to dissolve the pellet.

-

Measure the absorbance at 656 nm using a microplate reader.

-

Calculate the concentration of sGAGs based on a standard curve generated with known concentrations of chondroitin sulfate.

-

Normalize the sGAG amount to the total protein concentration of the corresponding cell lysate.

-

Analysis of Hyaluronan Synthase (HAS) Gene Expression by qRT-PCR

This protocol is based on studies investigating the effect of GAG precursors on HAS gene expression.[4][7]

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as described in section 5.1.

-

-

RNA Extraction and cDNA Synthesis:

-

After the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., from a commercial RNA extraction kit).

-

Extract total RNA using a silica-based column purification method or phenol-chloroform extraction.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., HAS2) and a reference gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., containing SYBR Green).

-

Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Generate a melt curve at the end of the amplification to verify the specificity of the PCR product.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Conclusion

This compound represents a targeted approach to enhancing the skin's natural production of glycosaminoglycans, particularly hyaluronic acid. By acting as a direct precursor and providing an energy source, it has been shown in in-vitro and ex-vivo studies to significantly increase GAG synthesis. The quantitative data, while promising, would benefit from further peer-reviewed studies in human skin models to fully elucidate its dose-dependent effects and in-vivo efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the potential of this and similar molecules in the field of dermatology and cosmetic science. The stimulation of endogenous GAG synthesis remains a compelling strategy for skin rejuvenation and the maintenance of skin health.

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]

- 3. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexosamine biosynthesis in keratinocytes: roles of GFAT and GNPDA enzymes in the maintenance of UDP-GlcNAc content and hyaluronan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic effect of N-acetylglucosamine and retinoids on hyaluronan production in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chemical structure and properties of DISODIUM ACETYL GLUCOSAMINE PHOSPHATE

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium (B8443419) Acetyl Glucosamine (B1671600) Phosphate (B84403) is a phosphorylated derivative of N-acetyl-D-glucosamine, a key monosaccharide in various biological processes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant role in stimulating the biosynthesis of hyaluronic acid and other glycosaminoglycans (GAGs). The document details its mechanism of action, summarizes available efficacy and safety data, and outlines relevant experimental methodologies. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological functions and potential therapeutic and cosmeceutical applications.

Chemical Structure and Properties

Disodium Acetyl Glucosamine Phosphate is the disodium salt of N-acetyl-D-glucosamine-6-phosphate. It is a stable, water-soluble compound that serves as a readily available precursor for critical biological pathways.

Chemical Identity

| Identifier | Value |

| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] phosphate[1] |

| CAS Number | 1059180-18-5[1] |

| Molecular Formula | C₈H₁₄NNa₂O₉P[1] |

| Molecular Weight | 345.15 g/mol [1] |

| SMILES | CC(=O)N--INVALID-LINK----INVALID-LINK--([O-])[O-])O)O">C@HO.[Na+].[Na+][1] |

| Synonyms | N-acetyl-D-glucosamine-6-phosphate disodium salt, Novhyal™[1] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder/solid |

| Solubility | Soluble in water |

| Stability | Stable under standard storage conditions. For long-term storage, a temperature of -20°C is recommended.[2] |

Mechanism of Action and Biological Role

The primary biological significance of this compound lies in its role as a direct precursor for the synthesis of hyaluronic acid (HA) and other essential glycosaminoglycans (GAGs).[3] GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix (ECM), contributing to tissue hydration, lubrication, and structural integrity.

Hyaluronic Acid Biosynthesis Pathway

This compound provides a phosphorylated and readily usable form of N-acetylglucosamine, a fundamental building block of hyaluronic acid. Hyaluronic acid is a polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine.[4] By supplying a key precursor, this compound is proposed to enhance the cellular production of hyaluronic acid.

Figure 1: Proposed metabolic pathway of this compound in the biosynthesis of hyaluronic acid.

Efficacy and Biological Effects

The primary application of this compound is in the cosmetics and dermatology fields, where it is marketed for its skin-rejuvenating properties. The commercial product, Novhyal™, is promoted as a "needle-free" hyaluronic acid booster.

In-Vitro and Ex-Vivo Studies

Data from the manufacturer of Novhyal™ suggests significant effects on the production of GAGs and hyaluronic acid:

-

An 84% increase in total glycosaminoglycan (GAG) production in the upper and middle layers of the skin was observed after 10 days of treatment in laboratory tests.

-

Hyaluronic acid synthesis was reportedly increased by 282% within 2 days in ex-vivo studies.

These studies indicate a potent effect on the stimulation of key components of the skin's extracellular matrix. However, it is important to note that this data originates from the manufacturer and has not been independently verified in peer-reviewed publications.

Clinical Studies

Independent, peer-reviewed clinical trials specifically evaluating the efficacy of this compound as a standalone ingredient are limited. One prospective, double-blind, placebo-controlled clinical trial investigated a combination therapy for neck rejuvenation that included a serum containing fractionated hyaluronic acid, peptides, and antioxidants. While the study showed improvements in skin aging on the neck, the specific contribution of each ingredient, including any potential hyaluronic acid precursors, cannot be determined from this study.[1][5]

Experimental Protocols

Synthesis

The synthesis of N-acetyl-D-glucosamine-6-phosphate derivatives typically involves the selective phosphorylation of the primary hydroxyl group at the C6 position of N-acetyl-D-glucosamine. This can be achieved through enzymatic or chemical methods. A common chemical synthesis approach involves protecting the other hydroxyl groups, followed by phosphorylation and deprotection steps. The final product is then isolated as the disodium salt.

Characterization

Standard analytical techniques for the characterization of this compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR would be crucial for confirming the chemical structure, including the position of the phosphate group and the presence of the acetyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with a suitable column for polar compounds (e.g., HILIC or a reversed-phase C18 column with an appropriate ion-pairing agent), would be used to determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Figure 2: General experimental workflow for the development and evaluation of this compound.

Biological Evaluation

To assess the biological activity of this compound, a series of in-vitro and ex-vivo experiments would be necessary:

-

Cell Culture Models: Human dermal fibroblasts or keratinocytes would be cultured and treated with varying concentrations of the compound. The expression of genes related to hyaluronic acid synthesis (e.g., HAS1, HAS2, HAS3) and GAG production could be quantified using RT-qPCR. The amount of hyaluronic acid secreted into the cell culture medium can be measured using an ELISA-based assay.

-

Skin Explant Models: Full-thickness human skin explants can be maintained in culture and treated topically with formulations containing this compound. Histological and immunohistochemical analyses can then be performed to visualize changes in the extracellular matrix, including the deposition of hyaluronic acid and other GAGs.

Safety and Toxicology

This compound is generally considered safe for topical use in cosmetic formulations. The Cosmetic Ingredient Review (CIR) has assessed the safety of glucosamine and its derivatives and found them to be safe in the present practices of use and concentration when formulated to be non-irritating. It is important to note that most of the available safety data pertains to glucosamine and N-acetylglucosamine rather than the specific phosphorylated disodium salt.

Conclusion

This compound is a promising ingredient in the field of cosmetic science and dermatology due to its role as a direct precursor in the biosynthesis of hyaluronic acid and other glycosaminoglycans. While manufacturer data suggests significant efficacy in stimulating the production of these essential extracellular matrix components, there is a need for independent, peer-reviewed research to substantiate these claims and to fully elucidate its mechanism of action and clinical benefits. Further studies are also warranted to establish a comprehensive safety profile for this specific compound. The methodologies outlined in this guide provide a framework for future research and development in this area.

References

- 1. This compound (Explained + Products) [incidecoder.com]

- 2. This compound | C8H14NNa2O9P | CID 71650604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of an N-acetylglucosamine biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of N-acetylglucosamine-6-phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglucosamine-6-phosphate (GlcNAc-6P) is a pivotal intermediate in the hexosamine biosynthetic pathway (HBP), serving as a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycosylation reactions. The enzymatic synthesis of GlcNAc-6P offers a highly specific and efficient alternative to chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of GlcNAc-6P, focusing on the key enzyme, N-acetylglucosamine kinase (NagK). We present a compilation of kinetic data for NagK from various sources, detailed experimental protocols for enzyme production, activity assays, and product purification, along with visualizations of the core biochemical pathways and experimental workflows.

Introduction

N-acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar involved in a multitude of biological processes. Its phosphorylated derivative, N-acetylglucosamine-6-phosphate (GlcNAc-6P), is the first committed intermediate in the hexosamine biosynthetic pathway (HBP), which ultimately leads to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc)[1]. UDP-GlcNAc is the universal donor substrate for N-linked and O-linked glycosylation of proteins and the synthesis of other essential glycoconjugates. The enzymatic phosphorylation of GlcNAc to GlcNAc-6P is catalyzed by the enzyme N-acetylglucosamine kinase (NagK, EC 2.7.1.59)[2][3]. This reaction utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor.

Given the importance of GlcNAc-6P in cellular metabolism and its role as a precursor for vital biomolecules, efficient and specific methods for its synthesis are of significant interest to researchers in glycobiology, drug discovery, and metabolic engineering. Enzymatic synthesis provides a superior alternative to chemical methods, which often involve multiple protection and deprotection steps and can result in a mixture of regioisomers.

This guide details the enzymatic synthesis of GlcNAc-6P using NagK, providing quantitative data, detailed experimental procedures, and visual aids to facilitate its implementation in a laboratory setting.

The Key Enzyme: N-acetylglucosamine Kinase (NagK)

N-acetylglucosamine kinase (NagK) is the primary enzyme responsible for the phosphorylation of GlcNAc at the 6-hydroxyl position to produce GlcNAc-6P[2][3]. NagK belongs to the ROK (Repressor, Open reading frame, Kinase) family of sugar kinases and exhibits a sequential random binding mechanism[1]. The enzyme is found in a wide range of organisms, from bacteria to mammals, highlighting its conserved and critical role in metabolism[1][4][5].

Enzymatic Reaction

The reaction catalyzed by NagK is as follows:

N-acetyl-D-glucosamine + ATP → N-acetyl-D-glucosamine-6-phosphate + ADP

This reaction is dependent on the presence of a divalent cation, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which acts as a cofactor[1].

Kinetic Parameters of N-acetylglucosamine Kinase

The kinetic properties of NagK vary depending on the source organism. A summary of key kinetic parameters is presented in the table below. This data is essential for designing and optimizing the enzymatic synthesis of GlcNAc-6P.

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Optimal pH | Divalent Cation | Reference |

| Escherichia coli | GlcNAc | 342 | 118 | 3900 (molecules/min/molecule) | 6.5 - 10 | Mg²⁺ | [4] |

| ATP | 896 | - | - | [4] | |||

| Plesiomonas shigelloides | GlcNAc | 230 ± 20 (KD) | - | - | - | Mg²⁺, Mn²⁺ | [1] |

| AMP-PNP (ATP analog) | 2200 ± 600 (KD) | - | - | [1] | |||

| Saccharomyces cerevisiae (Ngk1) | GlcNAc | 110 | - | 2.3 | ~8.0 | Mg²⁺, Co²⁺ | [5] |

| ATP | 1200 | - | 3.4 | [5] | |||

| Rat Liver | GlcNAc | 60 | - | - | - | - | |

| Rat Kidney | GlcNAc | 40 | - | - | - | - | |

| Candida albicans | GlcNAc | 64.97 (at 25°C) | - | 3.60 (at 25°C) | - | - | [6] |

| GlcNAc | 121.00 (at 37°C) | - | 3.52 (at 37°C) | - | - | [6] | |

| Human | GlcNAc | 450 | - | - | - | - | [5] |

Experimental Protocols

This section provides detailed methodologies for the production of recombinant NagK, the enzymatic synthesis of GlcNAc-6P, and the analysis of the product.

Cloning, Expression, and Purification of Recombinant N-acetylglucosamine Kinase

This protocol is a general guideline and may require optimization based on the specific NagK gene and expression system used.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Size-exclusion chromatography column (optional)

-

SDS-PAGE reagents

Procedure:

-

Cloning: Amplify the NagK gene from the desired source organism using PCR and clone it into the expression vector.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain.

-

Expression: a. Inoculate a starter culture of the transformed E. coli and grow overnight. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication or using a French press. d. Clarify the lysate by centrifugation to remove cell debris.

-

Purification: a. Load the clarified lysate onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove unbound proteins. c. Elute the His-tagged NagK protein with elution buffer. d. (Optional) For higher purity, perform size-exclusion chromatography. e. Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.

Enzymatic Synthesis of N-acetylglucosamine-6-phosphate (Preparative Scale)

This protocol is designed for the production of milligram to gram quantities of GlcNAc-6P.

Materials:

-

Purified N-acetylglucosamine kinase (NagK)

-

N-acetyl-D-glucosamine (GlcNAc)

-

Adenosine triphosphate (ATP) disodium (B8443419) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.5-8.5)

-

Reaction vessel

Procedure:

-

Reaction Setup: a. In a suitable reaction vessel, dissolve GlcNAc and ATP in Tris-HCl buffer. A typical starting concentration would be in the range of 20-100 mM for both substrates. b. Add MgCl₂ to a final concentration of 10-20 mM. c. Equilibrate the reaction mixture to the optimal temperature for the specific NagK being used (often around 30-37°C).

-

Enzyme Addition: a. Add the purified NagK to the reaction mixture to initiate the reaction. The amount of enzyme will depend on its specific activity and the desired reaction time.

-

Reaction Monitoring: a. Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them for the formation of GlcNAc-6P and the consumption of ATP. This can be done using methods like HPLC or a coupled enzyme assay (see section 3.3).

-

Reaction Termination: a. Once the reaction has reached completion (or the desired conversion), terminate the reaction by heating (e.g., 95°C for 5 minutes) to denature the enzyme, followed by centrifugation to remove the precipitated protein. Alternatively, the reaction can be stopped by adding a quenching agent like perchloric acid followed by neutralization.

N-acetylglucosamine Kinase Activity Assay (Coupled Enzyme Assay)

This spectrophotometric assay continuously monitors the production of ADP, which is coupled to the oxidation of NADH.

Materials:

-

Purified N-acetylglucosamine kinase (NagK)

-

N-acetyl-D-glucosamine (GlcNAc)

-

Adenosine triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM KCl)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Initiation of Reaction: a. Add a known amount of purified NagK and GlcNAc to a cuvette containing the reaction mixture. b. Initiate the reaction by adding ATP.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. The rate of this decrease is proportional to the rate of ADP production and thus to the NagK activity.

-

Calculation: The specific activity of NagK can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Purification and Analysis of N-acetylglucosamine-6-phosphate

Purification by Ion-Exchange Chromatography:

-

After terminating the synthesis reaction and removing the denatured enzyme, the reaction mixture can be loaded onto an anion-exchange chromatography column (e.g., DEAE-cellulose or a strong anion exchanger).

-

Wash the column with a low-salt buffer to remove unreacted GlcNAc and other non-charged components.

-

Elute the bound GlcNAc-6P using a salt gradient (e.g., NaCl or ammonium (B1175870) bicarbonate).

-

Collect fractions and analyze for the presence of GlcNAc-6P.

-

Pool the fractions containing pure GlcNAc-6P and desalt if necessary.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., anion-exchange or mixed-mode) can be used to separate and quantify GlcNAc-6P from the reaction mixture[7]. Detection can be achieved using UV absorbance (for the adenine (B156593) ring of ADP and ATP) or coupled with mass spectrometry.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of GlcNAc-6P in complex mixtures[7][8][9].

-

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can also be employed for the analysis of GlcNAc and its phosphorylated derivatives[10][11].

Visualization of Pathways and Workflows

General Experimental Workflow for Enzymatic Synthesis of GlcNAc-6P

Role of GlcNAc-6P in the Hexosamine Biosynthetic Pathway (HBP)

Conclusion

The enzymatic synthesis of N-acetylglucosamine-6-phosphate using N-acetylglucosamine kinase represents a robust and highly specific method for producing this key metabolic intermediate. This guide has provided a comprehensive overview of the process, including detailed kinetic data for NagK from various organisms, step-by-step experimental protocols for enzyme production, synthesis, and purification of GlcNAc-6P, and clear visualizations of the underlying biochemistry and experimental procedures. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, biochemistry, and drug development, enabling the efficient and reliable production of GlcNAc-6P for a wide range of research applications. The continued study and engineering of NagK and other related enzymes will undoubtedly lead to further improvements in the biocatalytic production of important sugar phosphates.

References

- 1. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. N-Acetyl-D-Glucosamine Kinase Is a Component of Nuclear Speckles and Paraspeckles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and biochemical characterization of a novel N-acetylglucosamine kinase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

- 8. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Analysis of Urinary Oligosaccharides and Glycoamino Acids for the Diagnosis of Mucopolysaccharidosis and Glycoproteinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Disodium Acetyl Glucosamine Phosphate: A Deep Dive into its Function in the Extracellular Matrix

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium Acetyl Glucosamine (B1671600) Phosphate (B84403) (DAGP), a phosphorylated derivative of N-acetylglucosamine (NAG), is emerging as a potent bioactive ingredient in the field of dermatology and regenerative medicine. Its primary role lies in the modulation and regeneration of the extracellular matrix (ECM), the intricate network of proteins and polysaccharides that provides structural and biochemical support to cells and tissues. This technical guide provides a comprehensive overview of the function of DAGP in the ECM, with a focus on its mechanism of action, quantitative effects on key matrix components, and the signaling pathways it orchestrates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of DAGP for applications in skin health, anti-aging, and tissue repair.

Mechanism of Action: A Precursor and Bio-Energizer for Extracellular Matrix Synthesis

Disodium Acetyl Glucosamine Phosphate is a bioengineered molecule designed to deliver N-acetylglucosamine-6-phosphate (NAG6P) to the skin.[1][2] This phosphorylated form of N-acetylglucosamine serves as a direct precursor for the biosynthesis of essential glycosaminoglycans (GAGs), most notably hyaluronic acid (HA).[3][4] The presence of the phosphate group is believed to provide an energy source for the cellular machinery involved in HA synthesis, potentially making it more efficient than its non-phosphorylated counterpart, N-acetylglucosamine.[3]

Hyaluronic acid is a critical component of the ECM, responsible for maintaining tissue hydration, viscoelasticity, and facilitating cell migration and proliferation.[3][5] By providing a readily available building block, DAGP stimulates fibroblasts to increase their production of HA and other GAGs, thereby replenishing the ECM and contributing to a more youthful and hydrated skin appearance.[3][6] Furthermore, DAGP has been shown to improve the cohesion between skin cells and reinforce the dermal-epidermal junction (DEJ), which is crucial for maintaining skin's structural integrity.[3][7]

Quantitative Effects on Extracellular Matrix Components

The efficacy of this compound in modulating the extracellular matrix has been demonstrated through various in-vitro and ex-vivo studies. While much of the publicly available quantitative data comes from the manufacturer of a commercially available form of DAGP (NovHyal™ Biotech G), studies on the closely related N-acetylglucosamine provide further evidence of its positive effects on the ECM.

| Test Substance | Model | Parameter Measured | Result | Source |

| This compound (NovHyal™) | In-vitro/Ex-vivo | Glycosaminoglycan (GAG) Production | 84% increase in 10 days | [1][2] |

| This compound (NovHyal™) | In-vitro/Ex-vivo | Hyaluronic Acid Synthesis | 282% increase in 2 days | [1][2] |

| N-acetylglucosamine (10 mmol L-1) | In-vitro (Human Skin Fibroblasts) | Collagen Synthesis | 33% increase | [6] |

| N-acetylglucosamine (10 mmol L-1) | In-vitro (Human Skin Fibroblasts) | Hyaluronic Acid Synthesis | 107% increase | [6] |

These findings highlight the significant potential of DAGP and its precursor to stimulate the production of key ECM components, leading to improved skin hydration, firmness, and elasticity.

Signaling Pathways Modulated by this compound

The effects of this compound on the extracellular matrix are mediated through the activation of specific signaling pathways within dermal fibroblasts. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β) and the CD44 receptor signaling cascades.

TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of ECM protein synthesis, including collagen.[8][9] While direct studies on DAGP's interaction with this pathway are limited, research on glucosamine and its derivatives suggests a modulatory role. Glucosamine has been shown to influence TGF-β1-mediated fibroblast differentiation.[8][10] It is hypothesized that DAGP, by providing a substrate for GAG synthesis, can influence the cellular response to TGF-β, leading to an increase in collagen production. The canonical TGF-β pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those encoding for collagen.[9]

CD44 Signaling Pathway

CD44 is the primary cell surface receptor for hyaluronic acid.[11][12] The binding of HA to CD44 initiates a downstream signaling cascade that regulates various cellular processes, including cell adhesion, migration, and proliferation.[13][14] By stimulating the synthesis of hyaluronic acid, DAGP indirectly activates the CD44 signaling pathway. This activation can lead to the reorganization of the actin cytoskeleton and the activation of downstream effectors such as Rho GTPases (RhoA and Rac1) and protein kinases, which in turn promote fibroblast activity and ECM remodeling.[12][15]

Experimental Protocols

The following are generalized methodologies for key experiments cited or relevant to the study of this compound's effect on the extracellular matrix.

Quantification of Hyaluronic Acid Synthesis in Fibroblast Culture

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of hyaluronic acid secreted by fibroblasts in culture.

1. Cell Culture and Treatment:

- Culture human dermal fibroblasts in appropriate growth medium until they reach a desired confluency.

- Starve the cells in a low-serum medium for 24 hours to synchronize their growth phase.

- Treat the cells with varying concentrations of this compound or a vehicle control in fresh low-serum medium.

- Incubate for a specified period (e.g., 48-72 hours).

2. Sample Collection:

- Collect the cell culture supernatant.

- Centrifuge the supernatant to remove any cellular debris.

3. ELISA Procedure (using a commercial HA ELISA kit):

- Prepare HA standards and samples according to the kit's instructions.[16][17][18][19][20]

- Add standards and samples to the wells of the microplate pre-coated with an HA binding protein.

- Add a biotinylated HA detector antibody and incubate.

- Wash the plate to remove unbound reagents.

- Add a streptavidin-HRP conjugate and incubate.

- Wash the plate again.

- Add a substrate solution (e.g., TMB) and incubate until color develops.

- Stop the reaction with a stop solution.

- Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis:

- Generate a standard curve by plotting the absorbance values of the HA standards against their known concentrations.

- Determine the concentration of HA in the samples by interpolating their absorbance values on the standard curve.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Culture [label="Culture Fibroblasts", fillcolor="#F1F3F4", fontcolor="#202124"];

Starve [label="Serum Starvation", fillcolor="#F1F3F4", fontcolor="#202124"];

Treat [label="Treat with DAGP", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Collect [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"];

ELISA [label="Perform HA ELISA", fillcolor="#FBBC05", fontcolor="#202124"];

Analyze [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Culture;

Culture -> Starve;

Starve -> Treat;

Treat -> Collect;

Collect -> ELISA;

ELISA -> Analyze;

Analyze -> End;

}

Quantification of Collagen Production using Sircol Assay

This protocol describes the use of the Sircol™ Soluble Collagen Assay to quantify newly synthesized, soluble collagen from cell culture supernatants.[21][22][23][24]

1. Cell Culture and Sample Preparation:

- Follow the same cell culture and treatment protocol as described for the HA synthesis assay.

- Collect the cell culture supernatant.

2. Sircol Assay Procedure:

- Add Sircol™ Dye Reagent to the samples, standards, and blanks. This dye specifically binds to the [Gly-X-Y]n helical structure of collagen.

- Incubate to allow the collagen-dye complex to precipitate.

- Centrifuge the samples to pellet the collagen-dye complex.

- Discard the supernatant and wash the pellet to remove unbound dye.

- Add Alkali Reagent to dissolve the pellet and release the bound dye.

- Transfer the colored solution to a microplate.

3. Absorbance Measurement and Data Analysis:

- Read the absorbance at 555 nm using a microplate reader.

- Generate a standard curve using the collagen standard provided in the kit.

- Calculate the collagen concentration in the samples based on the standard curve.

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Prepare_Samples [label="Prepare Cell Culture\nSupernatant Samples", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_Dye [label="Add Sircol Dye Reagent", fillcolor="#FBBC05", fontcolor="#202124"];

Precipitate [label="Precipitate Collagen-Dye\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"];

Isolate [label="Isolate and Wash Pellet", fillcolor="#F1F3F4", fontcolor="#202124"];

Dissolve [label="Dissolve Pellet in\nAlkali Reagent", fillcolor="#FBBC05", fontcolor="#202124"];

Measure [label="Measure Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyze [label="Analyze Data", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Samples;

Prepare_Samples -> Add_Dye;

Add_Dye -> Precipitate;

Precipitate -> Isolate;

Isolate -> Dissolve;

Dissolve -> Measure;

Measure -> Analyze;

Analyze -> End;

}

<b>Caption: Workflow for quantifying soluble collagen production.

Conclusion

This compound is a promising bioactive ingredient with a clear and scientifically supported mechanism of action within the extracellular matrix. By serving as an energized precursor to hyaluronic acid and other vital GAGs, it effectively stimulates their synthesis in dermal fibroblasts. This, in turn, activates key signaling pathways, such as the TGF-β and CD44 pathways, leading to increased collagen production and enhanced fibroblast activity. The cumulative effect is a fortified and rejuvenated extracellular matrix, resulting in improved skin hydration, elasticity, and a reduction in the visible signs of aging. The quantitative data, though primarily from manufacturer-led studies at present, strongly supports these conclusions. Further independent research is warranted to fully elucidate the dose-dependent effects and to explore the full therapeutic potential of this innovative molecule in dermatology and tissue engineering. The detailed experimental protocols provided in this guide offer a foundation for such future investigations. Drug development professionals can leverage this understanding to formulate next-generation skincare and regenerative medicine products that target the fundamental processes of ECM homeostasis.

References

- 1. Reduction in the appearance of facial hyperpigmentation by topical N-acetyl glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deverauxspecialties.com [deverauxspecialties.com]

- 3. This compound | N-acetyl-glucosamine-6-phosphate | Cosmetic Ingredients Guide [ci.guide]

- 4. NovHyal™ Biotech G | Givaudan [givaudan.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. N-Acetylglucosamine modulates function of the skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glucosamine impedes transforming growth factor β1-mediated corneal fibroblast differentiation by targeting Krüppel-like factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Glucosamine impedes transforming growth factor β1-mediated corneal fibroblast differentiation by targeting Krüppel-like factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CD44 signaling in skin wound healing and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions [escholarship.org]

- 15. Novel CD44-downstream signaling pathways mediating breast tumor invasion [ijbs.com]

- 16. Hyaluronic Acid ELISA Kit (ab287799) is not available | Abcam [abcam.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. cloud-clone.com [cloud-clone.com]

- 19. resources.rndsystems.com [resources.rndsystems.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Sircol⢠- (Original) Soluble Collagen Assay kit from Biocolor Ltd [biocolor.co.uk]

- 22. Sircol™ Soluble Collagen Assay, (Standard Kit Size) | BioVendor R&D [biovendor.com]

- 23. interchim.fr [interchim.fr]

- 24. researchgate.net [researchgate.net]

The Pivotal Role of Phosphorylated N-Acetylglucosamine in Cellular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglucosamine (GlcNAc), a fundamental monosaccharide, undergoes phosphorylation to become a critical precursor for the hexosamine biosynthetic pathway (HBP). This pathway culminates in the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAcylation. This dynamic post-translational modification of serine and threonine residues on nuclear, cytoplasmic, and mitochondrial proteins is increasingly recognized as a key regulator of a vast array of cellular processes. It engages in a complex and extensive crosstalk with phosphorylation, another major post-translational modification, to fine-tune cellular signaling, transcription, and metabolism. Dysregulation of this interplay is implicated in the pathophysiology of numerous chronic diseases, including cancer, diabetes, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological significance of phosphorylated N-acetylglucosamine, detailing the metabolic pathways it fuels, its intricate relationship with phosphorylation, and its role in disease. Furthermore, this guide furnishes detailed experimental protocols for the study of O-GlcNAcylation and presents key quantitative data to facilitate further research and therapeutic development in this burgeoning field.

The Hexosamine Biosynthetic Pathway: A Nexus of Cellular Metabolism

The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] The entry point of N-acetylglucosamine into this pathway is through its phosphorylation. The end product of the HBP is UDP-GlcNAc, the high-energy sugar nucleotide that is the sole donor for O-GlcNAcylation.[2][3] The synthesis of UDP-GlcNAc from glucose involves several key enzymatic steps.[1][2]

The key enzymes involved in the terminal steps of UDP-GlcNAc synthesis are:

-

N-acetylglucosamine kinase (NAGK): Phosphorylates GlcNAc to GlcNAc-6-phosphate.

-

Phosphoacetylglucosamine mutase (PGM3/AGM1): Catalyzes the conversion of N-acetyl-D-glucosamine 6-phosphate to N-acetyl-glucosamine 1-phosphate.[4][5]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1): Catalyzes the final step, converting UTP and N-acetyl-glucosamine 1-phosphate into UDP-GlcNAc.[1][6][7]

The availability of UDP-GlcNAc is a critical determinant of the extent of protein O-GlcNAcylation and is highly sensitive to the nutrient status of the cell.[8]

The Dynamic Interplay Between O-GlcNAcylation and Phosphorylation

O-GlcNAcylation and phosphorylation are two of the most abundant and dynamic post-translational modifications in the cell. Both modifications occur on serine and threonine residues of proteins and can cycle rapidly in response to cellular stimuli.[9][10] This sets the stage for a complex interplay, or "crosstalk," between these two modifications, which can manifest in several ways:

-

Reciprocal Occupancy: O-GlcNAc and phosphate (B84403) can compete for the same or proximal serine/threonine residues on a protein.[11][12] This "yin-yang" relationship can directly switch a protein's function on or off.

-

Regulation of Enzyme Activity: The enzymes that add and remove O-GlcNAc (OGT and OGA) are themselves regulated by phosphorylation.[11] Conversely, many kinases and phosphatases are modified and regulated by O-GlcNAcylation.[9][11]

-

Altered Subcellular Localization: The phosphorylation or O-GlcNAcylation state of a protein can influence its localization within the cell, for example, by promoting or inhibiting nuclear import or export.[13][14]

-

Modulation of Protein Stability: The interplay between these modifications can affect protein stability by influencing ubiquitination and subsequent proteasomal degradation.[12]

This intricate crosstalk allows cells to integrate nutritional status with signaling pathways, thereby coordinating complex cellular responses.

Implications in Health and Disease

The critical role of O-GlcNAcylation as a nutrient sensor and its extensive crosstalk with phosphorylation mean that its dysregulation is implicated in a wide range of chronic diseases.[11][15]

-

Diabetes and Insulin (B600854) Resistance: Increased flux through the HBP in hyperglycemic conditions leads to elevated O-GlcNAcylation of proteins in the insulin signaling pathway, contributing to insulin resistance.[8]

-

Neurodegenerative Diseases: Aberrant O-GlcNAcylation of key neuronal proteins, such as tau and amyloid precursor protein, is linked to the pathology of Alzheimer's disease and other neurodegenerative conditions.[16] Increased O-GlcNAcylation has been shown to be neuroprotective in some models.[16]

-

Cancer: O-GlcNAcylation is frequently elevated in cancer cells and plays a role in regulating the activity of oncogenes and tumor suppressors, such as c-Myc.[17] It also contributes to metabolic reprogramming in cancer cells, promoting their proliferation and survival.[17]

-

Cardiovascular Disease: O-GlcNAcylation is involved in the regulation of cardiac function and has been implicated in cardiovascular diseases.[15]

Quantitative Data Summary

The following tables summarize key quantitative data related to UDP-GlcNAc levels and the kinetic parameters of the O-GlcNAc cycling enzymes.

Table 1: UDP-GlcNAc Concentrations in Various Cell Lines and Tissues

| Cell Line/Tissue | UDP-GlcNAc Concentration (pmol/10^6 cells or pmol/mg tissue) | Reference |

| 293T cells | ~130 pmol/10^6 cells | [18] |

| NIH/3T3 cells | ~60 pmol/10^6 cells | [18] |

| HCT116 cells | ~100 pmol/10^6 cells | [18] |

| AML12 cells | ~200 pmol/10^6 cells | [18] |

| Hepa1-6 cells | ~300 pmol/10^6 cells | [18] |

| HeLa cells | ~520 pmol/10^6 cells | [18] |

| Mouse Liver | ~1.5 nmol/mg protein | [19] |

| Mouse Heart | ~0.5 nmol/mg protein | [19] |

| Mouse Brain | ~1.0 nmol/mg protein | [19] |

Table 2: Kinetic Parameters of Human OGT and OGA for Various Protein Substrates

| Enzyme | Substrate | Km,app (µM) | kcat/Km (M-1s-1) | Reference |

| OGT | Nup62 | 1.8 ± 0.4 | 1.1 x 104 | [20] |

| TAB1 | 4.4 ± 1.1 | 4.8 x 103 | [20] | |

| Tau | 13 ± 2 | 1.6 x 103 | [20] | |

| CaMKIV | 1.1 ± 0.3 | 1.5 x 104 | [20] | |

| CARM1 | 2.1 ± 0.5 | 7.6 x 103 | [20] | |

| OGA | O-GlcNAc-Nup62 | 2.8 ± 0.5 | 1.8 x 104 | [20] |

| O-GlcNAc-TAB1 | 3.1 ± 0.6 | 1.6 x 104 | [20] | |

| O-GlcNAc-Tau | 2.5 ± 0.4 | 2.0 x 104 | [20] | |

| O-GlcNAc-CaMKIV | 2.9 ± 0.5 | 1.7 x 104 | [20] | |

| O-GlcNAc-CARM1 | 2.7 ± 0.4 | 1.9 x 104 | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of O-GlcNAcylation.

Western Blot Detection of O-GlcNAcylated Proteins

This protocol describes the detection of total or protein-specific O-GlcNAcylation by Western blot.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6), protein-specific antibody, loading control antibody (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-O-GlcNAc at 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[1]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[1]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Quantification: Quantify band intensities using densitometry software and normalize to the loading control.[11]

Immunoprecipitation (IP) of O-GlcNAcylated Proteins

This protocol allows for the enrichment of a specific protein to analyze its O-GlcNAcylation status.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with inhibitors

-

Protein A/G agarose (B213101) beads

-

Primary antibody for the protein of interest

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse cells as described in the Western blot protocol.

-

Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

-

Capture: Add fresh protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash three to five times with ice-cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting with an anti-O-GlcNAc antibody.

Chemoenzymatic Labeling and Enrichment for Mass Spectrometry

This method allows for the specific labeling and enrichment of O-GlcNAcylated proteins for identification and site mapping by mass spectrometry.

Materials:

-

Recombinant mutant β-1,4-galactosyltransferase (Y289L GalT)[9]

-

UDP-N-azidoacetylgalactosamine (UDP-GalNAz)[9]

-

Biotin-alkyne probe

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (copper(II) sulfate, reducing agent like sodium ascorbate, ligand like TBTA)[7]

-

Streptavidin-agarose beads

-

Trypsin

-

Mass spectrometer

Procedure:

-

Protein Extraction: Extract proteins from cells or tissues.

-

Chemoenzymatic Labeling: Incubate the protein lysate with Y289L GalT and UDP-GalNAz to transfer an azide (B81097) group onto O-GlcNAc moieties.[7][16]

-

Click Chemistry: Add the biotin-alkyne probe and CuAAC reagents to covalently attach biotin to the azide-labeled proteins.[7]

-

Enrichment: Incubate the biotinylated protein mixture with streptavidin-agarose beads to capture the O-GlcNAcylated proteins.

-

On-bead Digestion: Wash the beads extensively and perform an on-bead tryptic digest of the captured proteins.

-

Mass Spectrometry: Analyze the eluted peptides by LC-MS/MS. O-GlcNAc sites can be identified using fragmentation methods like Electron Transfer Dissociation (ETD) which preserves the labile glycosidic bond.[21]

Conclusion

Phosphorylated N-acetylglucosamine is a cornerstone of a critical cellular nutrient sensing and signaling pathway. Its conversion to UDP-GlcNAc fuels the dynamic post-translational modification, O-GlcNAcylation, which engages in a profound and intricate crosstalk with phosphorylation to regulate a vast landscape of cellular processes. The dysregulation of this interplay is a common feature in the pathology of major chronic diseases, highlighting the O-GlcNAc signaling axis as a promising area for therapeutic intervention. The detailed methodologies and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to further unravel the complexities of O-GlcNAcylation and harness its therapeutic potential.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. asset.library.wisc.edu [asset.library.wisc.edu]

- 3. Article [protein.bio.msu.ru]

- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. A Chemoenzymatic Method Based on Easily Accessible Enzymes for Profiling Protein O‑GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structures of human O-GlcNAcase and its complexes reveal a new substrate recognition mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 19. biorxiv.org [biorxiv.org]

- 20. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Science of Youthful Skin: A Technical Deep Dive into Disodium Acetyl Glucosamine Phosphate

For Immediate Release

ZURICH, Switzerland – December 21, 2025 – In the ever-evolving landscape of cosmetic science, the quest for potent, bio-active ingredients that can effectively combat the signs of aging is paramount. One such molecule that has garnered significant attention is Disodium (B8443419) Acetyl Glucosamine Phosphate, a bio-engineered derivative of a natural skin component. This in-depth guide provides a technical exploration of its discovery, history, mechanism of action, and the scientific evidence supporting its role in skin rejuvenation, tailored for researchers, scientists, and drug development professionals.

Introduction: A Bio-Engineered Approach to Skin Health

Disodium Acetyl Glucosamine Phosphate is the disodium salt of N-acetyl-glucosamine-6-phosphate (NAG6P), a key precursor in the biosynthesis of hyaluronic acid and other essential glycosaminoglycans (GAGs) within the skin.[1][2] Marketed commercially as NovHyal® Biotech G by Givaudan Active Beauty (formerly Induchem), this ingredient is produced through a biotechnological process involving the enzymatic phosphorylation of natural N-acetyl-glucosamine.[3][4] This process enhances its bioavailability and efficacy as a skin conditioning agent.

Chemical Identity:

| Property | Value |

| INCI Name | This compound |

| CAS Number | 102029-88-9 |

| Chemical Formula | C₈H₁₄NNa₂O₉P |

| Description | The disodium salt of the organic compound N-acetyl-glucosamine-6-phosphate. |

The Genesis of a Skin Rejuvenator: Discovery and History

While N-acetyl-glucosamine itself has a well-documented history in biomedical research for its role in various biological processes, the specific development of this compound for cosmetic applications is a more recent advancement spearheaded by the cosmetic ingredient industry. The innovation lies in the phosphorylation of N-acetyl-glucosamine to create a more direct and potent precursor for GAG synthesis in the skin. This bio-engineering approach was pioneered by Induchem, a Swiss company later acquired by Givaudan. The trade name NovHyal® suggests a "new" approach to hyaluronic acid synthesis. While the precise timeline and individual scientists behind its initial discovery are not extensively publicized in peer-reviewed literature, its emergence as a commercial ingredient can be traced through industry presentations and product launches.

Mechanism of Action: Fueling the Skin's Hyaluronic Acid Factory